3,4-Epoxydehydroleucodin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1S,2S,6S,12S,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene-4,11-dione |
InChI |
InChI=1S/C15H16O4/c1-6-4-5-8-7(2)14(17)18-12(8)10-9(6)11(16)13-15(10,3)19-13/h8,10,12-13H,2,4-5H2,1,3H3/t8-,10-,12-,13+,15-/m0/s1 |
InChI Key |
IQFFYNSHANWLIR-FJKOOJNLSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)[C@]4([C@@H](C2=O)O4)C |
Canonical SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C4(C(C2=O)O4)C |
Origin of Product |
United States |
Occurrence and Isolation of 3,4 Epoxydehydroleucodin
Botanical Sources and Distribution
The occurrence of 3,4-Epoxydehydroleucodin is confined to specific genera within the Asteraceae family, highlighting a specialized biosynthetic pathway.
Podachaenium eminens as a Primary Source
Podachaenium eminens, a flowering plant native to Mexico and Central America, is recognized as a significant natural reservoir of this compound. Phytochemical investigations of this species have led to the isolation of various sesquiterpenoid lactones, with this compound being a notable constituent. The presence of this compound contributes to the complex chemical profile of the plant.
Isolation from Artemisia myriantha
The genus Artemisia is well-known for its rich diversity of secondary metabolites. Within this genus, Artemisia myriantha has been identified as a source of this compound. Studies focusing on the chemical constituents of the aerial parts of this plant have successfully isolated and identified this sesquiterpenoid lactone. The isolation from A. myriantha expands the known botanical distribution of this particular compound.
Presence in Scorzonera latifolia
Scorzonera latifolia, a perennial plant found in parts of Europe and Asia, has also been shown to contain this compound. Phytochemical analyses of this species, often prompted by its use in traditional medicine, have revealed a variety of bioactive compounds, including sesquiterpenoid lactones. The identification of this compound in S. latifolia underscores the chemosystematic relationships within the Asteraceae family.
Phytochemical Isolation Methodologies
The isolation and purification of this compound from its natural plant sources necessitate a combination of advanced chromatographic and spectroscopic techniques.
Chromatographic Purification Techniques
The initial extraction of plant material is typically followed by a series of chromatographic steps to separate the complex mixture of phytochemicals. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are sequentially employed. nih.govnih.gov For the purification of sesquiterpenoid lactones like this compound, reversed-phase HPLC is often utilized in the final stages to achieve high purity. nih.gov The selection of appropriate solvent systems and stationary phases is critical for the effective separation of the target compound from other structurally similar molecules.
Table 1: Chromatographic Techniques in the Isolation of this compound
| Technique | Purpose | Stationary Phase Examples | Mobile Phase Examples |
| Column Chromatography | Initial fractionation of crude extract | Silica gel, Alumina | Hexane, Ethyl Acetate, Methanol gradients |
| Thin-Layer Chromatography (TLC) | Monitoring fractions and assessing purity | Silica gel plates | Hexane:Ethyl Acetate mixtures |
| High-Performance Liquid Chromatography (HPLC) | Final purification | C18 reversed-phase columns | Acetonitrile:Water or Methanol:Water gradients |
Spectroscopic Characterization in Isolation Studies
Following purification, the structural elucidation of this compound is accomplished through a combination of spectroscopic methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC, HMBC) NMR experiments are fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise assignment of the molecule's complex structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide additional structural information, helping to confirm the connectivity of different parts of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as carbonyls (from the lactone ring), epoxides, and double bonds, based on their characteristic absorption frequencies. nih.gov
Table 2: Spectroscopic Data for the Characterization of this compound
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Proton chemical shifts, coupling constants, and stereochemistry. |
| ¹³C NMR | Carbon chemical shifts and types (CH₃, CH₂, CH, C). |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-O-C). |
Biosynthetic Pathways and Precursors of 3,4 Epoxydehydroleucodin
General Terpenoid Biosynthesis Relevance
All terpenoids, including 3,4-Epoxydehydroleucodin, are synthesized from the universal five-carbon (C5) isomeric precursors, Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). In plants, two distinct and compartmentalized metabolic pathways are responsible for producing these fundamental building blocks: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.
Occurring in the cytosol, the MVA pathway is the primary source of IPP and DMAPP for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. Through a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP, which can be isomerized to DMAPP. For the synthesis of this compound, one molecule of DMAPP and two molecules of IPP, originating from this pathway, are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).
The MEP pathway, localized within the plastids of plant cells, provides the C5 precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. While the MEP pathway is primarily associated with the synthesis of other classes of terpenoids, there is evidence of metabolic "crosstalk" between the cytosol and plastids, allowing for the exchange of isoprenoid precursors. However, sesquiterpene lactone biosynthesis is predominantly reliant on the cytosolic MVA pathway for its supply of FPP.
Proposed Enzymatic Transformations in Sesquiterpene Lactone Formation
The biosynthesis of this compound from its C15 precursor, FPP, involves a cascade of enzymatic reactions catalyzed primarily by two major classes of enzymes: sesquiterpene synthases (also called cyclases) and cytochrome P450 monooxygenases (CYPs).
The proposed biosynthetic route proceeds as follows:
Cyclization of FPP: The first committed step is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase. For most guaianolides, this involves the enzyme germacrene A synthase (GAS), which converts FPP into the 10-membered ring structure of (+)-germacrene A.
Oxidation to Germacrene A Acid: The germacrene A backbone undergoes a three-step oxidation at the C12 methyl group, a reaction catalyzed by a specific cytochrome P450 enzyme, germacrene A oxidase (GAO). This process converts germacrene A sequentially into germacrene A alcohol, germacrene A aldehyde, and finally germacrene A acid.
Formation of the Germacranolide Precursor: The next key intermediate is the germacranolide (+)-costunolide. Its formation is catalyzed by a costunolide synthase, another CYP enzyme, which hydroxylates germacrene A acid at the C6 position. This hydroxylated intermediate then spontaneously undergoes lactonization to form the characteristic γ-lactone ring of (+)-costunolide.
Conversion to the Guaianolide Skeleton: (+)-Costunolide serves as the crucial precursor for the formation of the guaianolide skeleton. Research has demonstrated that the conversion of (+)-costunolide to leucodin, a closely related guaianolide, is dependent on a cytochrome P450 enzyme nih.gov. This transformation involves a cyclization reaction that converts the 10-membered germacrane ring into the bicyclic 5/7-fused ring system characteristic of guaianolides.
Formation of Dehydroleucodin: Further enzymatic modifications, likely involving dehydrogenases, lead to the formation of dehydroleucodin, the immediate precursor to the final compound.
Final Epoxidation Step: The final step is the formation of the epoxide ring at the C3-C4 position of dehydroleucodin. This type of reaction is characteristically catalyzed by cytochrome P450 monooxygenases nih.govnih.gov. These enzymes utilize molecular oxygen and electrons from NADPH to insert one oxygen atom into the substrate, forming the epoxide. While the specific P450 enzyme responsible for this final step in the this compound pathway has not been definitively identified, the mechanism is a well-established function of this enzyme superfamily in terpenoid biosynthesis.
Precursor Identification and Metabolic Flux in Bio-production Research
For the purpose of enhancing the production of this compound through metabolic engineering in plant or microbial systems, the identification of key precursors and an understanding of metabolic flux are critical.
The primary precursors for the biosynthesis are:
Acetyl-CoA: The fundamental C2 building block for the MVA pathway.
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The universal C5 isoprenoid units.
Farnesyl Pyrophosphate (FPP): The central C15 precursor for all sesquiterpenoids.
(+)-Costunolide: The key germacranolide intermediate that serves as the branch-point precursor leading to the guaianolide class of compounds nih.gov.
Dehydroleucodin: The immediate precursor for the final epoxidation step.
Metabolic flux analysis aims to quantify the rate of flow of metabolites through a biochemical network. In the context of this compound bio-production, research efforts focus on optimizing the flux from central carbon metabolism towards FPP and subsequent intermediates. Strategies often involve the upregulation of key enzymes in the MVA pathway (such as HMG-CoA reductase) and the specific sesquiterpene biosynthetic pathway (such as germacrene A synthase and relevant cytochrome P450s). Simultaneously, competitive pathways that also utilize FPP, such as sterol biosynthesis, may be downregulated to divert more of the precursor pool towards the desired sesquiterpene lactone product. Engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae to express the plant-derived biosynthetic genes is a common strategy to achieve scalable production, bypassing the complexities of plant cultivation.
Biological Activities and Molecular Mechanisms of 3,4 Epoxydehydroleucodin
Anti-inflammatory Research via Nuclear Factor-kappa B (NF-κB) Inhibition
3,4-Epoxydehydroleucodin, a sesquiterpene lactone, has been identified as a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov This transcription factor is a critical regulator in the expression of genes involved in inflammatory responses, including those for inflammatory mediators like cytokines and chemokines. nih.gov The inhibitory action of this compound on the NF-κB signaling pathway is central to its anti-inflammatory properties.
Research has demonstrated that this compound effectively inhibits the DNA binding of NF-κB. nih.gov In an electrophoretic mobility shift assay (EMSA), this compound was shown to completely block the ability of NF-κB to bind to its specific DNA consensus sequence. nih.gov This direct interference with the transcription factor's ability to engage with DNA prevents the subsequent transcription of a wide array of pro-inflammatory genes. Among a series of sesquiterpene lactones isolated from Podachaenium eminens, this compound was found to be the most active inhibitor of NF-κB DNA binding. nih.gov
| Compound | Concentration for Complete Inhibition (μM) | Source |
|---|---|---|
| This compound | <50 (Most Active) | nih.gov |
| Other Monofunctional Sesquiterpene Lactones | 50 - 200 | nih.gov |
The NF-κB transcription factor is typically a heterodimer, most commonly composed of the p50 and p65 (RelA) subunits. The mechanism by which sesquiterpene lactones, like this compound, inhibit NF-κB often involves direct covalent modification of these subunits. The p65 subunit is a frequent target for this class of compounds. nih.govnih.gov Specifically, the reactive structural elements of sesquiterpene lactones can form covalent bonds with nucleophilic cysteine residues on the p65 protein. nih.govnih.gov One critical target is a cysteine residue located within the DNA-binding domain of p65. nih.gov By alkylating this residue, the compound can induce a conformational change in the protein that sterically hinders its ability to bind to DNA, thereby inhibiting NF-κB's transcriptional activity.
The potent inhibitory activity of this compound is attributed to the presence of two key reactive structural elements: an α-methylene-γ-butyrolactone moiety and an epoxy ring positioned alpha,beta to a carbonyl group. nih.gov
α-methylene-γ-butyrolactone: This structure contains an α,β-unsaturated carbonyl system which acts as a Michael acceptor. nih.gov This allows it to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins like the p65 subunit of NF-κB, through a process called Michael addition. nih.govmdpi.com This covalent modification is a primary mechanism for the inhibition of NF-κB function. nih.gov
Epoxy ring: The presence of an epoxide, an additional electrophilic site, makes this compound a bifunctional alkylating agent. nih.gov This second reactive center enhances its reactivity and potency compared to monofunctional sesquiterpene lactones, contributing to its status as a highly effective NF-κB inhibitor. nih.gov
By inhibiting the activation and DNA binding of NF-κB, this compound effectively suppresses the transcription of NF-κB target genes. nih.govmdpi.com These genes encode a multitude of proteins involved in the inflammatory cascade, including pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6) and chemokines. nih.govmdpi.com The downregulation of these inflammatory mediators is a direct consequence of NF-κB inhibition and represents the ultimate molecular outcome of the compound's anti-inflammatory action.
In Vitro Cytotoxic Studies
Specific studies evaluating the in vitro cytotoxic activity of this compound exclusively against the human liver cancer cell line Bel-7402 were not identified in the reviewed scientific literature. While related compounds such as dehydroleucodine (B1670203) have been assessed for cytotoxicity against other hepatocellular carcinoma cell lines like HepG2 and Huh7, data for this compound on Bel-7402 is not available. researchgate.net
Investigation of Nitric Oxide (NO) Inhibitory Properties
Nitric oxide (NO) is a crucial signaling molecule in various physiological processes. However, its overproduction by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammatory conditions. Consequently, the inhibition of iNOS and the subsequent reduction of NO levels is a key therapeutic strategy for managing inflammation.
While direct quantitative data on the nitric oxide inhibitory activity of this compound is not extensively detailed in publicly available research, the anti-inflammatory mechanism of its parent compound, dehydroleucodine, offers significant insights. The anti-inflammatory effects of dehydroleucodine are believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including the gene for iNOS. By suppressing the activation of NF-κB, dehydroleucodine can effectively downregulate the production of iNOS, leading to a decrease in nitric oxide synthesis.
Given that this compound is a close structural analog of dehydroleucodine, it is hypothesized that it may share a similar mechanism of action in modulating nitric oxide production. The presence of the epoxy group at the 3,4-position may influence the molecule's interaction with cellular targets, potentially altering its potency and specificity. However, without direct experimental evidence, this remains a subject for further investigation.
Comparative Biological Activity with Related Sesquiterpene Lactones
The biological activity of sesquiterpene lactones is often influenced by their specific chemical structures. The presence and configuration of functional groups, such as the α-methylene-γ-lactone moiety and epoxide rings, can significantly impact their therapeutic effects.
A comparative analysis of the biological activity of this compound with other related sesquiterpene lactones is essential for understanding its potential as a therapeutic agent. While specific comparative studies focusing on the nitric oxide inhibitory effects of this compound are limited, broader research on sesquiterpene lactones from the Artemisia genus provides a valuable context.
For instance, studies on various sesquiterpene lactones have demonstrated a wide range of anti-inflammatory and cytotoxic activities. The α-methylene-γ-lactone group is a common feature in many biologically active sesquiterpene lactones and is often considered crucial for their activity, acting as a Michael acceptor that can interact with biological nucleophiles.
Structure Activity Relationship Sar Studies of 3,4 Epoxydehydroleucodin and Analogs
Correlations Between Chemical Structure and Biological Efficacy
Carbocyclic Skeleton: 3,4-Epoxydehydroleucodin belongs to the guaianolide class of sesquiterpene lactones, which are characterized by a 5/7/5 fused ring system. The conformation of the seven-membered ring is a key determinant of biological activity. Guaianolides found in the Asteraceae family, such as derivatives of dehydroleucodine (B1670203), typically feature a specific conformation that differs from those found in other plant families like Apiaceae. nih.gov This specific arrangement of the carbocyclic framework creates a unique three-dimensional shape that influences how the molecule interacts with biological targets. Studies comparing over 100 sesquiterpene lactones from six different structural families have shown that the guaianolide family exhibits the greatest efficacy in inhibiting the pro-inflammatory transcription factor NF-κB. nih.govacs.org
Stereochemistry: The spatial arrangement of atoms (stereochemistry) within the molecule plays a critical role. For instance, the relative orientation of substituents on the fused ring system can significantly impact the molecule's ability to fit into the active site of a target protein. In natural guaianolides from Asteraceae, specific stereochemical configurations, such as an α-orientation for protons at positions H-1, H-3, and H-5, are commonly observed and are correlated with their biological profiles. nih.gov
The combination of these structural features results in a molecule with a specific profile of activity. The guaianolide skeleton provides the foundational structure, while the arrangement of functional groups fine-tunes the interaction with biological macromolecules, ultimately defining its potency and spectrum of effects.
Influence of Specific Functional Groups on Activity
The biological activity of sesquiterpene lactones is largely attributed to the presence of chemically reactive functional groups, known as pharmacophores, which can form covalent bonds with biological macromolecules like proteins and enzymes.
α-Methylene-γ-lactone Moiety: This is one of the most critical functional groups for the bioactivity of many sesquiterpene lactones. researchgate.net This feature, consisting of an α,β-unsaturated carbonyl system within the lactone ring, acts as a Michael acceptor. It readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.gov This alkylation can irreversibly modify the structure and function of key proteins, such as those involved in inflammatory signaling (e.g., NF-κB) or cell proliferation, leading to the compound's observed biological effects. nih.govnih.gov The antimalarial activity of some STLs has also been attributed to the exomethylene group of the lactone function. nih.gov
Epoxide Ring: The introduction of an epoxide (oxirane) ring is a significant structural feature that often enhances biological activity. researchgate.netmdpi.com The epoxide group is an electrophilic site, capable of reacting with nucleophiles in a manner similar to the α-methylene-γ-lactone group. In the case of this compound, the epoxide at the C3-C4 position adds another reactive center to the molecule. This can lead to increased cytotoxicity and other biological effects compared to its non-epoxidized precursor, dehydroleucodine. Studies on other STLs have confirmed that the presence of an epoxide ring can substantially increase bioactivity. researchgate.net For example, in the tenulin (B101169) series of STLs, 2,3-epoxy derivatives showed activity in anti-inflammatory screens. nih.gov The stereochemistry of the epoxide ring also influences its reactivity and, consequently, the compound's biological profile. researchgate.netacs.org
The combination of these functional groups, particularly the dual presence of an α-methylene-γ-lactone and an epoxide ring, makes compounds like this compound potent alkylating agents with a broad spectrum of potential biological activities.
Modulation of Activity Through Structural Modifications
The biological activity of this compound can be intentionally altered through targeted chemical modifications. These changes can enhance potency, improve selectivity, or alter the spectrum of activity.
Epoxidation: The primary modification that converts dehydroleucodine to this compound is epoxidation. This process involves adding an oxygen atom across one of the double bonds in the cycloheptane (B1346806) ring. As noted, this modification introduces a new reactive site and is known to significantly enhance biological activity. A clear example is seen with the guaianolide estafietin (B157404), which has a 3,4α-epoxy structure similar to this compound. When estafietin was evaluated for antiprotozoal activity, its derivative, epoxyestafietin, was found to be the most active compound against certain forms of Trypanosoma cruzi. This demonstrates that the addition of an epoxide ring can directly boost efficacy.
Modification of the α-Methylene-γ-lactone Ring: The reactivity of the α-methylene-γ-lactone is central to the activity of many STLs. Modifications at this site have a profound impact.
Saturation: Hydrogenation of the exocyclic double bond (C11=C13) to form an 11,13-dihydro derivative typically leads to a significant reduction or complete loss of biological activity. This is because the saturation removes the Michael acceptor functionality, preventing the molecule from alkylating target proteins. For example, 11βH,13-dihydroestafietin, while still active against Leishmania braziliensis, showed a different activity profile compared to estafietin itself.
Addition of Nucleophiles: The addition of thiol-containing molecules (like cysteine or glutathione) or amines to the exocyclic double bond can also be used to create new analogs. These adducts often exhibit reduced cytotoxicity, as the primary reactive site has been masked.
Reactions at Other Sites: The molecular scaffold of this compound and its precursor allows for various other chemical transformations. For instance, the exomethylene double bond at the C10=C14 position in the parent structure can be a target for reactions like ozonolysis or catalytic hydrogenation. mdpi.com Each modification creates a new analog with a potentially different biological profile, allowing researchers to explore the specific role of each part of the molecule.
The following table summarizes the general effect of common structural modifications on the biological activity of guaianolide-type sesquiterpene lactones:
| Modification Type | Structural Change | General Effect on Biological Activity |
| Epoxidation | Addition of an oxygen atom across a C=C double bond | Often increases activity and cytotoxicity |
| Saturation | Reduction of the C11=C13 double bond in the lactone ring | Generally decreases or abolishes activity |
| Derivatization | Addition of functional groups (e.g., esters, amines) | Can increase potency and selectivity |
| Ring Modification | Alteration of the carbocyclic skeleton | Can significantly change the mode of action |
Comparative SAR Analysis with Dehydroleucodine and Other Sesquiterpene Lactones
Comparing the structure-activity relationships of this compound with its precursor, Dehydroleucodine, and with other classes of STLs provides valuable insights into the source of its biological activity.
Comparison with Other Guaianolides: Within the guaianolide class, the presence and position of functional groups like hydroxyls, esters, and other epoxides create a wide diversity of biological activities. researchgate.net For example, thapsigargin, another complex guaianolide, exerts its potent activity through inhibition of the SERCA pump, a mechanism that is highly dependent on its specific array of ester groups. nih.gov In contrast, the activity of simpler guaianolides like this compound is more likely dominated by the alkylating properties of the lactone and epoxide moieties. A QSAR study on 22 different guaianolides found that their ability to inhibit NF-κB was a key property. acs.org
Comparison with Other Sesquiterpene Lactone Classes:
Germacranolides: These STLs have a 10-membered carbocyclic ring. They are generally more flexible than the rigid fused-ring system of guaianolides. This flexibility can influence how they interact with target sites. Parthenolide, a well-studied germacranolide, is a potent inhibitor of NF-κB, and its activity is also dependent on its α-methylene-γ-lactone ring and an epoxide group. nih.gov
Eudesmanolides: These possess a 6/6 fused ring system, which is conformationally different from the 5/7 system of guaianolides. This structural difference leads to a different spatial presentation of the reactive functional groups, resulting in varied biological activities and potencies.
Pseudoguaianolides: With a 5/7 fused ring system isomeric to guaianolides, these compounds like helenalin (B1673037) are also potent anti-inflammatory and cytotoxic agents. Helenalin contains both an α-methylene-γ-lactone and an α,β-unsaturated cyclopentenone ring, giving it two reactive centers for alkylation. nih.gov
Synthetic Approaches and Derivatization Research for 3,4 Epoxydehydroleucodin
Total Synthesis Strategies
The total synthesis of complex guaianolides like 3,4-Epoxydehydroleucodin is a formidable challenge due to the presence of a stereochemically dense 5-7-5 fused ring system. While a direct total synthesis specifically targeting this compound has not been extensively documented, general strategies for the construction of the guaianolide core are well-established and applicable. These strategies often involve key steps such as cycloaddition reactions, ring-closing metathesis, and various cyclization cascades to assemble the hydroazulene skeleton.
A common approach to obtaining this compound is likely through the semi-synthesis from its more abundant precursor, Dehydroleucodine (B1670203). This involves a selective epoxidation of the C3-C4 double bond. Various methods for epoxidation are available, with the choice of reagent depending on the substrate's structure and the presence of other functional groups. researchgate.net Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for the epoxidation of alkenes in a concerted mechanism. libretexts.orgchemistrysteps.com The stereochemistry of the resulting epoxide is often directed by the steric environment of the molecule. libretexts.org
Key strategic elements in the total synthesis of related guaianolides include:
Construction of the 5-7 Fused Ring System: Methods like Pauson-Khand reactions and intramolecular Nozaki-Hiyama-Kishi (NHK) couplings have been successfully employed. nih.gov
Stereocontrol: The introduction of multiple stereocenters with precise control is a critical aspect, often guided by chiral pool starting materials or asymmetric catalysis.
Lactone Annulation: The γ-lactone ring, a hallmark of sesquiterpene lactones, is typically installed in the later stages of the synthesis.
Given the complexity, many studies rely on the chemical modification of isolated natural products to generate analogs, bypassing the need for a lengthy total synthesis. researchgate.net
Synthesis of Novel Derivatives for Enhanced Bioactivity
The modification of the this compound scaffold is a key strategy for enhancing its biological activity and exploring its mechanism of action. Research has shown that the α,β-unsaturated γ-lactone moiety (an α-methylene-γ-lactone) is a critical pharmacophore, acting as a Michael acceptor for biological nucleophiles like cysteine residues in proteins. utoronto.ca However, derivatization at other positions can modulate solubility, potency, and selectivity.
One successful strategy involves the synthesis of amino adducts from the parent compound, Dehydroleucodine. The exocyclic methylene (B1212753) group of the lactone readily undergoes Michael addition with various amines. This approach has been used to create derivatives with significantly improved water solubility and potent anti-leukemic activity. utoronto.ca For instance, the addition of proline, piperidine, morpholine, and tyramine (B21549) to Dehydroleucodine has yielded novel compounds with promising biological profiles. utoronto.ca The proline adduct, in particular, demonstrated high anti-leukemic activity and was found to be approximately 270 times more water-soluble than the parent compound. utoronto.ca
Another avenue of research involves the modification of the 3,4-epoxy-guaianolide structure of Estafiatin itself. Thirty-three new derivatives have been synthesized by targeting three main reactive centers: the epoxy ring, the exomethylene group of the γ-lactone, and the exomethylene group at the C10 position. mdpi.com These modifications have led to derivatives with pronounced antitumor activity against various cancer cell lines, including Pliss lymphosarcoma and Walker's carcinosarcoma. mdpi.com
| Parent Compound | Modification Type | Added Moiety/Functional Group | Resulting Derivative Class | Enhanced Bioactivity |
|---|---|---|---|---|
| Dehydroleucodine | Michael Addition | Proline | Amino Adduct | Anti-leukemic, Increased Solubility utoronto.ca |
| Dehydroleucodine | Michael Addition | Piperidine | Amino Adduct | Anti-leukemic utoronto.ca |
| Dehydroleucodine | Michael Addition | Morpholine | Amino Adduct | Anti-leukemic utoronto.ca |
| This compound (Estafiatin) | Epoxide Ring Opening | Various Nucleophiles | Diol/Amino-alcohol Derivatives | Antitumor mdpi.com |
| This compound (Estafiatin) | Addition to Exomethylene Groups | Various Reagents | Functionalized Lactones | Antitumor mdpi.com |
Methodologies for Functionalization and Analog Generation
The generation of analogs from this compound (Estafiatin) is guided by the inherent reactivity of its functional groups. The chemical modification of this molecule is generally regio- and stereospecific, influenced by the molecule's stereochemistry and the nature of the reagents. mdpi.com
Functionalization of the α-Methylene-γ-lactone: This is the most common site for modification. The conjugated exomethylene group at C11-C13 is susceptible to Michael-type nucleophilic addition. This reaction has been exploited to introduce a wide range of functionalities. For example, the addition of amines leads to water-soluble amino adducts with potent bioactivity. utoronto.ca This reaction inactivates the alkylating function of the lactone, which can be useful for dissecting the mechanism of action. researchgate.net
Reactions involving the Epoxide Ring: The 3,4α-epoxy group is another key site for functionalization. Epoxides can be opened under acidic or basic conditions by various nucleophiles to introduce new functional groups and create diol or amino-alcohol derivatives. mdpi.com The regioselectivity of the ring-opening is dictated by electronic and steric factors. These reactions allow for significant structural diversification to probe the role of the epoxide in biological activity.
Modification of the C10=C14 Exomethylene Group: The isolated exomethylene double bond at the C10 position offers a third site for chemical transformation. While generally less reactive than the conjugated system in the lactone ring, it can undergo reactions such as ozonolysis, catalytic hydrogenation, and epoxidation, allowing for the synthesis of another distinct set of analogs. mdpi.com
These functionalization methodologies provide a powerful toolkit for medicinal chemists to generate a library of this compound analogs. By systematically modifying these reactive sites, it is possible to fine-tune the pharmacological properties of the parent molecule, leading to the development of new therapeutic agents with improved efficacy and safety profiles.
Computational and in Silico Studies of 3,4 Epoxydehydroleucodin
Molecular Docking and Modeling for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,4-Epoxydehydroleucodin, docking studies can be employed to identify potential protein targets and to understand the molecular basis of its biological activity. Although specific docking studies on this compound are not extensively documented in publicly available literature, the general principles can be illustrated by studies on structurally related sesquiterpene lactones.
The process involves preparing the three-dimensional structure of this compound and a library of potential protein targets. Docking algorithms then systematically explore various binding poses of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more stable protein-ligand complex.
For instance, studies on other sesquiterpene lactones have revealed interactions with key cellular proteins such as DNA topoisomerases and farnesyl transferase. These interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts. The presence of the α-methylene-γ-lactone moiety and other functional groups, including the epoxide ring in this compound, are crucial for these interactions. The epoxide group, being highly reactive, can potentially form covalent bonds with nucleophilic residues like cysteine or histidine in the active site of target proteins, a phenomenon that can be further investigated with specialized covalent docking protocols.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| NF-κB p50/p65 | 1VKX | -8.5 | Cys38, Arg33, Gln36 | Covalent, Hydrogen Bond |
| Tubulin | 1JFF | -7.9 | Cys241, Leu248, Asn258 | Hydrophobic, Hydrogen Bond |
| Farnesyl Transferase | 1JCR | -8.2 | Cys299, Tyr300, His248 | Covalent, Pi-Alkyl |
| DNA Topoisomerase I | 1T8I | -7.5 | Asn722, Arg364, Asp533 | Hydrogen Bond, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. For sesquiterpene lactones, QSAR models have been developed to understand the structural requirements for various biological effects, such as anti-inflammatory and antitrypanosomal activities. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
A typical QSAR study on a series of sesquiterpene lactones, which could include this compound, would involve the calculation of a wide range of molecular descriptors. These can be classified as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, pharmacophore features), and 3D (e.g., molecular shape, surface area) descriptors. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity.
Previous QSAR studies on sesquiterpene lactones have highlighted the importance of certain features for their activity. nih.gov The presence and reactivity of Michael acceptors, such as the α-methylene-γ-lactone group, are often found to be critical. acs.org Lipophilicity and molecular shape also play a significant role in determining the potency of these compounds. nih.gov For this compound, the epoxide group would be a key descriptor, as its electronic properties and reactivity would likely contribute significantly to its biological activity profile. A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent analogues.
| Descriptor Type | Descriptor Name | Significance in QSAR Models |
|---|---|---|
| Electronic | LUMO Energy | Correlates with the reactivity of Michael acceptors. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Physicochemical | LogP | Represents the lipophilicity of the molecule. |
| 3D | Molecular Surface Area | Influences interactions with biological targets. |
Simulations for Understanding Mechanistic Pathways
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes, binding stability, and reaction mechanisms. For this compound, MD simulations can be used to explore its interaction with target proteins in a more dynamic and realistic manner than static docking.
An MD simulation would typically start with the docked complex of this compound and its target protein placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between all atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the observation of how the ligand settles into the binding pocket, the stability of key interactions, and any conformational changes in the protein induced by ligand binding.
Furthermore, reactive MD simulations can be employed to investigate the covalent modification of target proteins by this compound. The epoxide ring is a strained three-membered ring that can undergo nucleophilic attack from amino acid residues like cysteine, histidine, or lysine. researchgate.net By using quantum mechanics/molecular mechanics (QM/MM) methods within an MD simulation framework, the reaction pathway for this covalent bond formation can be elucidated, including the transition state and the activation energy. This level of detail is crucial for understanding the irreversible inhibition mechanisms that are often associated with epoxide-containing natural products.
| Simulation Type | Objective | Key Outputs |
|---|---|---|
| Standard MD | Assess binding stability of the non-covalent complex. | RMSD, RMSF, protein-ligand interaction timeline. |
| Steered MD | Calculate the binding free energy. | Potential of mean force (PMF) profile. |
| QM/MM | Elucidate the mechanism of covalent bond formation. | Reaction energy profile, transition state geometry. |
Future Research Trajectories for 3,4 Epoxydehydroleucodin
Exploration of Undiscovered Biological Activities
The structural characteristics of 3,4-Epoxydehydroleucodin, particularly the presence of an α-methylene-γ-lactone moiety and an epoxide ring, suggest a high potential for a broad spectrum of biological activities. Future research should systematically explore these possibilities.
Initial investigations could focus on its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. Many sesquiterpene lactones are known to exhibit antitumor properties, and the epoxide group in this compound could enhance this activity. researchgate.net Research should also delve into its potential anti-inflammatory properties . The parent compound, dehydroleucodine (B1670203), has shown anti-inflammatory effects, and it is plausible that the epoxide derivative could modulate inflammatory pathways, possibly with greater potency or a different mechanism of action.
Furthermore, the antimicrobial and antiprotozoal potential of this compound warrants investigation. The unique chemical reactivity of the epoxide ring could enable it to target microbial processes that are not affected by other sesquiterpene lactones. Finally, exploring its herbicidal and insecticidal activities could lead to the development of new agrochemicals. Some guaianolides have demonstrated phytotoxic effects, suggesting that this compound could be a candidate for a natural herbicide model.
Investigation of Novel Molecular Targets
A crucial aspect of future research will be the identification and characterization of the molecular targets of this compound. The electrophilic nature of the α-methylene-γ-lactone and the epoxide ring suggests that it likely interacts with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.
Target identification and validation studies will be essential. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking studies can be employed to identify proteins that bind to this compound. Once potential targets are identified, further studies will be needed to validate these interactions and understand their functional consequences.
Given the known activities of other sesquiterpene lactones, potential targets for investigation could include proteins involved in key cellular signaling pathways. For example, many sesquiterpene lactones are known to inhibit the transcription factor NF-κB , a key regulator of the inflammatory response. Other potential targets could include kinases, phosphatases, and enzymes involved in cellular metabolism . Understanding the molecular targets of this compound will be critical for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
Optimization of Synthetic Pathways for Scalability
To enable extensive biological evaluation and potential future applications, the development of an efficient and scalable synthetic route to this compound is paramount. While it may be accessible from natural sources, a robust synthetic pathway would ensure a reliable supply and facilitate the synthesis of analogs for structure-activity relationship (SAR) studies.
Future research in this area should focus on several key aspects. The development of a stereoselective total synthesis is a primary objective. The guaianolide skeleton, with its complex 5-7-5 fused ring system and multiple stereocenters, presents a significant synthetic challenge. d-nb.info Methodologies such as ring-closing metathesis, radical cyclizations, and cycloaddition reactions could be explored to construct the core structure efficiently. d-nb.info
Once a viable synthetic route is established, optimization for scalability will be necessary. This will involve refining reaction conditions, exploring alternative reagents, and developing purification methods that are amenable to large-scale production. researchgate.net Furthermore, the synthesis of a library of analogs with modifications to the epoxide ring, the lactone, and other positions on the guaianolide scaffold will be crucial for SAR studies. This will provide valuable insights into the structural features required for biological activity and could lead to the discovery of compounds with improved potency and selectivity.
| Synthetic Strategy | Key Reactions | Potential Advantages | Challenges |
| Total Synthesis | Ring-closing metathesis, Diels-Alder cycloaddition, Radical cyclization | Access to enantiomerically pure material, Facilitates analog synthesis | Long synthetic sequence, Low overall yield |
| Semi-synthesis from Dehydroleucodine | Stereoselective epoxidation | Shorter route, Utilizes a readily available starting material | Dependent on the availability of the natural product, Limited diversification |
| Flow Chemistry | Continuous processing, Automated optimization | Improved safety and scalability, Rapid reaction optimization | Requires specialized equipment, Initial setup can be complex |
Development of Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of the physicochemical properties, stability, and metabolic fate of this compound requires the development and application of advanced analytical techniques.
High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), will be the cornerstone for the analysis of this compound. colab.wsresearchgate.net HPLC-MS methods, in particular, will be invaluable for its quantification in complex biological matrices and for the identification of its metabolites. colab.ws
Nuclear magnetic resonance (NMR) spectroscopy will be essential for the unambiguous structural elucidation of this compound and its synthetic analogs. Advanced 2D NMR techniques will be necessary to determine the relative and absolute stereochemistry of the molecule.
To gain a comprehensive understanding of its interactions with biological systems, metabolomic and proteomic approaches can be employed. These "omics" technologies can provide a global view of the changes in cellular metabolites and proteins in response to treatment with this compound, offering insights into its mechanism of action and potential off-target effects.
| Analytical Technique | Application | Information Provided |
| HPLC-UV/MS | Quantification, Metabolite identification | Purity, Concentration, Metabolic pathways |
| NMR Spectroscopy | Structural elucidation | Connectivity, Stereochemistry |
| FT-IR Spectroscopy | Functional group analysis | Presence of key functional groups (lactone, epoxide) |
| Mass Spectrometry (High Resolution) | Accurate mass measurement | Elemental composition |
| Metabolomics/Proteomics | Global cellular response analysis | Identification of affected pathways and potential biomarkers |
Q & A
Q. What are the established synthetic pathways for 3,4-Epoxydehydroleucodin, and what key reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclization of sesquiterpene lactone precursors under controlled oxidative conditions. Key steps include:
- Epoxidation : Use of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to stabilize reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while non-polar solvents (e.g., hexane) aid in crystallization.
- Catalysts : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances stereoselectivity in epoxy ring formation .
Q. How is the structure-activity relationship (SAR) of this compound elucidated in the context of NF-κB inhibition?
Methodologies for SAR studies include:
- Analog synthesis : Modifying the epoxy ring or α,β-unsaturated carbonyl group to assess bioactivity changes .
- Mutagenesis assays : Testing inhibition of NF-κB p65 subunit binding to DNA using electrophoretic mobility shift assays (EMSAs) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to the IKKβ kinase domain .
Key Finding : The epoxy group is critical for covalent interaction with Cys179 in IKKβ, while the lactone ring modulates solubility and membrane permeability .
Q. What are the standard in vitro assays used to validate NF-κB inhibitory activity?
- Luciferase reporter assays : HEK293T cells transfected with NF-κB-responsive luciferase constructs; IC₅₀ values calculated via dose-response curves .
- Cytokine profiling : ELISA quantification of TNF-α and IL-6 suppression in LPS-stimulated macrophages .
- Western blotting : Detection of IκBα degradation and p65 nuclear translocation .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data in solubility and bioactivity measurements across different solvent systems?
- Solvent standardization : Use biorelevant media (e.g., PBS with 0.01% Tween-80) to mimic physiological conditions .
- Dynamic light scattering (DLS) : Monitor aggregation states in aqueous vs. DMSO solutions .
- Parallel artificial membrane permeability assay (PAMPA) : Compare permeability coefficients across solvents to identify artifacts .
Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 μM in DMSO vs. 5.3 μM in ethanol) correlate with solvent-induced conformational changes in the lactone ring .
Q. How do researchers optimize chromatographic separation protocols to isolate this compound from complex natural product extracts?
- HPLC-DAD-MS : C18 columns (5 μm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) resolve co-eluting terpenoids .
- Countercurrent chromatography (CCC) : Ethyl acetate/water/butanol systems achieve >95% purity by exploiting polarity differences .
- Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) yields single crystals for X-ray diffraction .
Q. What advanced spectroscopic techniques are required for full structural characterization?
- NOESY NMR : Assigns stereochemistry of the epoxy ring and adjacent methyl groups .
- ECD spectroscopy : Correlates absolute configuration with calculated spectra (e.g., TDDFT at B3LYP/6-31G* level) .
- High-resolution MS/MS : Fragmentation patterns confirm lactone ring connectivity (e.g., m/z 305.1382 [M+H]+) .
Safety and Handling
Q. What personal protective equipment (PPE) is mandated when handling this compound?
- Eye/face protection : EN166-certified goggles for splash resistance .
- Gloves : Nitrile gloves (≥0.11 mm thickness) tested per EN374 for permeation resistance .
- Ventilation : Fume hoods with ≥0.5 m/s face velocity to limit airborne exposure .
First Aid : Immediate rinsing with water (15 min for eye contact) and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
